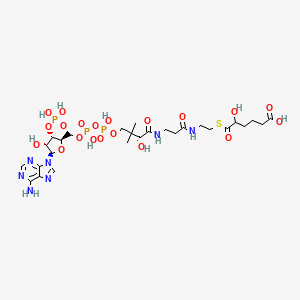

2-hydroxyadipoyl-CoA

Description

Properties

Molecular Formula |

C27H44N7O20P3S |

|---|---|

Molecular Weight |

911.7 g/mol |

IUPAC Name |

6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-hydroxy-6-oxohexanoic acid |

InChI |

InChI=1S/C27H44N7O20P3S/c1-27(2,21(40)24(41)30-7-6-16(36)29-8-9-58-26(42)14(35)4-3-5-17(37)38)11-51-57(48,49)54-56(46,47)50-10-15-20(53-55(43,44)45)19(39)25(52-15)34-13-33-18-22(28)31-12-32-23(18)34/h12-15,19-21,25,35,39-40H,3-11H2,1-2H3,(H,29,36)(H,30,41)(H,37,38)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14?,15-,19-,20-,21+,25-/m1/s1 |

InChI Key |

DZNDBGBQXVQBCM-XMWLYHNJSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(CCCC(=O)O)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CCCC(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of 2-Hydroxyadipoyl-CoA in a Synthetic Metabolic Pathway for Adipic Acid Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyadipoyl-CoA is a hydroxyacyl-coenzyme A thioester that has been identified as a key intermediate in a novel, synthetic metabolic pathway engineered for the bio-production of adipic acid. This guide provides a comprehensive overview of the discovery of this compound's role in this pathway, detailing the enzymatic reactions, quantitative data, and the experimental protocols utilized in its characterization. The information presented is primarily derived from the seminal work of Parthasarathy and colleagues, who first described this engineered pathway. While this compound is structurally similar to intermediates in fatty acid metabolism, its significant role to date has been established within the context of synthetic biology and metabolic engineering rather than in naturally occurring core metabolic pathways.

The Discovery Context: A Bio-Based Route to Adipic Acid

The investigation into this compound arose from efforts to develop a sustainable, bio-based method for producing adipic acid, a crucial precursor for the synthesis of nylon-6,6. The conventional industrial production of adipic acid relies on petrochemical processes that are environmentally taxing. Researchers have explored alternative, microbial-based fermentation routes, and one such promising strategy involves the conversion of 2-oxoadipate, an intermediate in the L-lysine biosynthesis pathway.

The key discovery was the identification of an enzyme with the ability to process a C6 dicarboxylate substrate analogous to its natural C5 substrate. Researchers hypothesized that the enzymatic machinery of the glutamate fermentation pathway in certain anaerobic bacteria, specifically the 2-hydroxyglutaryl-CoA dehydratase system from Clostridium symbiosum, could be repurposed for this synthetic route. This led to the characterization of this compound as a crucial intermediate in the conversion of (R)-2-hydroxyadipate to 2-hexenedioyl-CoA, a direct precursor to adipic acid.

The Metabolic Pathway

The engineered pathway for the conversion of 2-oxoadipate to 2-hexenedioate involves a series of enzymatic steps. The central transformation involving this compound is catalyzed by 2-hydroxyglutaryl-CoA dehydratase.

The overall pathway can be summarized as follows:

-

Reduction of 2-Oxoadipate: 2-oxoadipate is first reduced to (R)-2-hydroxyadipate.

-

CoA Thioesterification: (R)-2-hydroxyadipate is then converted to its coenzyme A thioester, (R)-2-hydroxyadipoyl-CoA. This activation step is crucial for the subsequent dehydration reaction.

-

Dehydration to 2-Hexenedioyl-CoA: (R)-2-hydroxyadipoyl-CoA is dehydrated by the 2-hydroxyglutaryl-CoA dehydratase to form 2-hexenedioyl-CoA.

The following Graphviz diagram illustrates this core segment of the metabolic pathway.

Quantitative Data

The substrate specificity of the 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum was a critical aspect of the research that established the viability of this synthetic pathway. The enzyme was tested with its natural substrate, (R)-2-hydroxyglutaryl-CoA, and the novel substrate, (R)-2-hydroxyadipoyl-CoA. The following table summarizes the reported kinetic data. While specific Michaelis-Menten constants (Km) and turnover numbers (kcat) for this compound were not explicitly detailed in the primary literature's abstract, the relative activity provides a basis for comparison.

| Substrate | Relative Dehydration Activity (%) |

| (R)-2-Hydroxyglutaryl-CoA | 100 |

| (R)-2-Hydroxyadipoyl-CoA | Activity confirmed |

Note: The original publication confirmed that (R)-2-hydroxyadipoyl-CoA is a substrate for 2-hydroxyglutaryl-CoA dehydratase, though a precise relative activity percentage was not provided in the abstract. The study focused on demonstrating the feasibility of the conversion.

Experimental Protocols

The characterization of this compound and the enzymatic reaction involved several key experimental procedures.

Synthesis of (R)-2-Hydroxyadipoyl-CoA

The mono-CoA thioesters of dicarboxylates, including (R)-2-hydroxyadipoyl-CoA, were synthesized enzymatically using glutaconate CoA-transferase from Acidaminococcus fermentans.

Materials:

-

(R)-2-hydroxyadipic acid

-

Acetyl-CoA

-

Glutaconate CoA-transferase (from recombinant E. coli expressing the gene)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

Protocol:

-

A reaction mixture is prepared containing (R)-2-hydroxyadipic acid, a molar excess of acetyl-CoA, and a catalytic amount of glutaconate CoA-transferase in the reaction buffer.

-

The reaction is incubated at an optimal temperature for the enzyme (e.g., 37 °C).

-

The progress of the reaction is monitored by observing the consumption of acetyl-CoA or the formation of (R)-2-hydroxyadipoyl-CoA using techniques such as HPLC or mass spectrometry.

-

Upon completion, the (R)-2-hydroxyadipoyl-CoA is purified from the reaction mixture, typically using solid-phase extraction or preparative HPLC.

Spectrophotometric Assay for 2-Hydroxyglutaryl-CoA Dehydratase Activity

The activity of 2-hydroxyglutaryl-CoA dehydratase with (R)-2-hydroxyadipoyl-CoA as a substrate is determined by monitoring the formation of the product, 2-hexenedioyl-CoA, which has a characteristic UV absorbance.

Materials:

-

Purified 2-hydroxyglutaryl-CoA dehydratase and its activator protein

-

(R)-2-hydroxyadipoyl-CoA (substrate)

-

ATP and MgCl₂ (for enzyme activation)

-

A reducing agent (e.g., titanium(III) citrate) for maintaining anaerobic conditions

-

Anaerobic cuvettes

-

Spectrophotometer

Protocol:

-

The assay is performed under strict anaerobic conditions to protect the oxygen-sensitive enzyme.

-

The dehydratase enzyme is activated by pre-incubation with its activator protein, ATP, MgCl₂, and a reducing agent.

-

The reaction is initiated by the addition of the substrate, (R)-2-hydroxyadipoyl-CoA, to the activated enzyme mixture in an anaerobic cuvette.

-

The formation of the conjugated double bond in 2-hexenedioyl-CoA is monitored by measuring the increase in absorbance at a specific wavelength (typically around 260-280 nm).

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The molar extinction coefficient of the product is used to convert the rate of change in absorbance to the rate of product formation.

The following diagram outlines the general workflow for the experimental characterization.

Mass Spectrometry Analysis

Mass spectrometry, particularly MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight), is used to confirm the identity and purity of the synthesized acyl-CoA thioesters.

Protocol:

-

The purified (R)-2-hydroxyadipoyl-CoA sample is mixed with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

-

A small volume of the mixture is spotted onto a MALDI target plate and allowed to co-crystallize.

-

The plate is inserted into the MALDI-TOF mass spectrometer.

-

The sample is irradiated with a laser, causing desorption and ionization of the analyte.

-

The mass-to-charge ratio of the ions is measured, allowing for the confirmation of the molecular weight of (R)-2-hydroxyadipoyl-CoA.

Conclusion

The "discovery" of this compound's role in a metabolic context is a prime example of how existing enzymatic machinery can be repurposed for novel biosynthetic applications through metabolic engineering. While not yet identified as a widespread natural metabolite, its characterization as a viable substrate for 2-hydroxyglutaryl-CoA dehydratase has paved the way for developing bio-based routes to valuable industrial chemicals like adipic acid. The experimental protocols detailed in this guide provide a framework for researchers in synthetic biology, metabolic engineering, and drug development to further explore and optimize such engineered pathways. The continued investigation into the substrate promiscuity of enzymes holds significant promise for the creation of innovative and sustainable biochemical production methods.

biological role of 2-hydroxyadipoyl-CoA in cellular metabolism

An In-depth Technical Guide on the Biological Role of 2-Hydroxyadipoyl-CoA and its Metabolic Nexus in Cellular Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the . Current scientific literature indicates that this compound is not a known intermediate in the canonical pathways of mammalian cellular metabolism. Its relevance is primarily found in the context of synthetic biology and metabolic engineering, specifically as a synthesized substrate for enzymes like 2-hydroxyglutaryl-CoA dehydratase in engineered pathways for adipic acid production.

Given the likely interest of researchers in the broader metabolic context, this guide pivots to an in-depth analysis of the closely related and physiologically critical pathway: the degradation of L-lysine, L-hydroxylysine, and L-tryptophan. A key step in this pathway is the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA, a reaction catalyzed by the mitochondrial 2-oxoadipate dehydrogenase complex (OADHC). Understanding this complex and its components, particularly the E1 subunit DHTKD1, is crucial for research into several metabolic disorders. This document provides a comprehensive overview of this pathway, including quantitative enzyme kinetics, detailed experimental protocols, and pathway visualizations.

The Status of this compound in Cellular Metabolism

This compound is a thioester of coenzyme A and 2-hydroxyadipic acid. As of the current body of research, it is not recognized as a natural intermediate in core human metabolic pathways.

However, it has been successfully synthesized and utilized as a substrate in bioengineering research. For instance, (R)-2-hydroxyadipoyl-CoA serves as an alternative substrate for the 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum.[1][2] This reaction is a key step in a proposed synthetic pathway to convert 2-oxoadipate into 2-hexenedioate, an unsaturated precursor to adipic acid, a commercially important platform chemical.[2] This engineered pathway highlights the potential of leveraging and understanding enzyme specificity for novel biotechnological applications.[2][3]

The 2-Oxoadipate Dehydrogenase Complex: A Central Hub in Amino Acid Catabolism

The most relevant and well-characterized metabolic pathway in the context of the six-carbon dicarboxylic acyl-CoA structures is the catabolism of lysine, hydroxylysine, and tryptophan, which converges on the intermediate 2-oxoadipate (also known as α-ketoadipate). This intermediate is then converted to glutaryl-CoA by the 2-oxoadipate dehydrogenase complex (OADHC).

The overall reaction catalyzed by OADHC is: 2-oxoadipate + CoA + NAD⁺ → glutaryl-CoA + CO₂ + NADH + H⁺

OADHC is a mitochondrial multi-enzyme complex composed of three core components:

-

E1 (2-oxoadipate dehydrogenase, DHTKD1): A thiamine pyrophosphate (ThDP)-dependent decarboxylase that is specific to the 2-oxoadipate substrate.

-

E2 (dihydrolipoamide succinyltransferase, DLST): Transfers the glutaryl group to coenzyme A. This component is shared with the 2-oxoglutarate dehydrogenase complex (OGDHC).

-

E3 (dihydrolipoamide dehydrogenase, DLD): A flavoprotein that re-oxidizes the dihydrolipoamide cofactor of E2. This component is also shared with other 2-oxoacid dehydrogenase complexes.

Mutations in the DHTKD1 gene are the cause of alpha-aminoadipic and alpha-ketoadipic aciduria (AMOXAD), a rare autosomal recessive disorder.

Quantitative Data: Enzyme Kinetics

The E1 component, DHTKD1, is the rate-limiting enzyme of the complex. Kinetic parameters for human DHTKD1 have been determined.

| Substrate | K_m (mM) | V_max (µmol/min/mg) | Catalytic Efficiency (k_cat/K_m) |

| 2-Oxoadipate | 0.012 - 0.015 | Not specified | Calculated based on dimer MW of 201 kDa |

| 2-Oxoglutarate | 0.2 - 0.25 | 14.2 | Significantly lower than for 2-oxoadipate |

Data sourced from GeneCards and a 2021 study on DHTKD1 inhibition. Note that while DHTKD1 can act on 2-oxoglutarate, its affinity for 2-oxoadipate is substantially higher, reflecting its primary biological role.

Signaling Pathways and Logical Relationships

The degradation of lysine is interconnected with central carbon metabolism through the production of glutaryl-CoA, which is further metabolized to acetyl-CoA. The OADHC shares components with the Krebs cycle's 2-oxoglutarate dehydrogenase complex, indicating a potential for regulatory crosstalk between amino acid catabolism and central energy metabolism.

Caption: Lysine degradation pathway to Acetyl-CoA.

Experimental Protocols

Assay for 2-Oxoadipate Dehydrogenase Complex (OADHC) Activity

This protocol is adapted from methodologies used to study OADH and OGDH reactions in tissue homogenates.

Objective: To measure the rate of NAD⁺ reduction to NADH, spectrophotometrically, as a measure of OADHC activity.

Materials:

-

Tissue homogenate (e.g., from rat cerebral cortex)

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM MgCl₂, 0.1% Triton X-100.

-

10 mM 2-oxoadipate (substrate)

-

10 mM NAD⁺

-

2 mM Coenzyme A (CoA)

-

Spectrophotometer capable of reading at 340 nm.

Procedure:

-

Prepare the reaction mixture in a cuvette by adding Assay Buffer, NAD⁺, and CoA.

-

Add a specific amount of tissue homogenate (e.g., 50-100 µg of protein) to the cuvette and mix gently.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm for 1-2 minutes.

-

Initiate the reaction by adding 2-oxoadipate to the cuvette and mix immediately.

-

Monitor the increase in absorbance at 340 nm over time (5-10 minutes). The rate of increase is proportional to the rate of NADH production.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Detection of Glutaryl-CoA by MALDI-TOF Mass Spectrometry

This method allows for the direct detection of the product of the OADHC reaction.

Objective: To confirm the production of glutaryl-CoA from 2-oxoadipate and CoA.

Materials:

-

Purified OADHC components (E1a/DHTKD1, E2o/DLST, E3/DLD) or cell lysate.

-

Reaction Buffer: 100 mM HEPES (pH 7.5), 0.15 M NaCl, 2.0 mM MgCl₂, 0.5 mM ThDP.

-

2.5 mM 2-oxoadipate (OA)

-

300 µM Coenzyme A (CoA)

-

MALDI-TOF mass spectrometer.

-

Sinapinic acid or similar MALDI matrix.

Procedure:

-

Assemble the OADHC by incubating E1a, E2o, and E3 at an appropriate mass ratio (e.g., 1:2:5) in the reaction buffer.

-

Add CoA and 2-oxoadipate to start the reaction. Incubate at a controlled temperature (e.g., 37°C).

-

At various time points, withdraw aliquots of the reaction mixture.

-

Immediately stop the reaction by mixing with an equal volume of cold acetonitrile or by flash-freezing.

-

Prepare samples for MALDI-TOF analysis by co-crystallizing the reaction aliquot with the matrix solution on a MALDI target plate.

-

Acquire mass spectra in the positive ion mode.

-

Identify the peaks corresponding to CoA (m/z ≈ 768) and glutaryl-CoA (m/z ≈ 882). The intensity of the glutaryl-CoA peak relative to the CoA peak indicates the extent of the reaction.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the lysine degradation pathway and the function of OADHC, from sample preparation to data analysis.

Caption: General workflow for OADHC analysis.

References

The Bacterial Forge: An In-depth Technical Guide to the Enzymatic Synthesis of 2-Hydroxyadipoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 2-hydroxyadipoyl-CoA in bacteria, a key intermediate in novel biosynthetic pathways for the production of adipic acid, a valuable platform chemical. This document details the core biochemical reactions, the enzymes involved, their kinetic properties, and detailed experimental protocols for their study.

Executive Summary

The microbial synthesis of this compound is a critical step in engineered metabolic pathways designed to produce adipic acid from renewable feedstocks. This pathway circumvents traditional, environmentally taxing chemical synthesis routes. The core of this process involves a two-step enzymatic conversion starting from 2-oxoadipate, an intermediate of the lysine biosynthesis pathway. This guide elucidates the key enzymes, their characteristics, and the methodologies required to analyze and engineer this pathway for enhanced efficiency.

The Core Pathway: From 2-Oxoadipate to this compound

The synthesis of this compound in engineered bacteria is primarily a two-step process:

-

Reduction of 2-Oxoadipate: The precursor, 2-oxoadipate, is stereospecifically reduced to (R)-2-hydroxyadipate.

-

CoA-Thioesterification: (R)-2-hydroxyadipate is then converted to its coenzyme A thioester, (R)-2-hydroxyadipoyl-CoA.

This pathway relies on the recruitment and, in some cases, the engineering of specific bacterial enzymes to efficiently carry out these transformations.

Logical Relationship of the Synthesis Pathway

Caption: Enzymatic conversion of 2-oxoadipate to (R)-2-hydroxyadipoyl-CoA.

Key Enzymes and Their Quantitative Data

The efficiency of the this compound synthesis pathway is dictated by the catalytic prowess of two key enzymes.

(R)-2-Hydroxyglutarate Dehydrogenase (HgdH)

This NADH-dependent oxidoreductase is responsible for the initial reduction of 2-oxoadipate. While its native substrate is 2-oxoglutarate, the enzyme from Acidaminococcus fermentans has been shown to possess promiscuous activity towards 2-oxoadipate.[1][2][3][4] Furthermore, this enzyme has been the subject of directed evolution to significantly enhance its catalytic efficiency for 2-oxoadipate reduction.[1]

| Enzyme Variant | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Wild-Type HgdH | 2-Oxoadipate | 18.0 ± 2.0 | 0.05 ± 0.00 | 2.8 |

| 2-Oxoglutarate | 2.0 ± 0.2 | 87.0 ± 2.0 | 43,500 | |

| Engineered HgdH (Co3) | 2-Oxoadipate | 5.0 ± 1.0 | 1.4 ± 0.1 | 280 |

| 2-Oxoglutarate | - | - | - |

Data sourced from studies on the enzyme from Acidaminococcus fermentans. (Note: '-' indicates data not reported in the cited literature)

Glutaconate CoA-Transferase (GctAB)

This enzyme catalyzes the transfer of a CoA moiety from a donor, such as acetyl-CoA, to (R)-2-hydroxyadipate, forming (R)-2-hydroxyadipoyl-CoA. The GctAB from Acidaminococcus fermentans is a heterodimer known for its broad substrate specificity, accepting various dicarboxylic acids, including (R)-2-hydroxyglutarate. While its activity with 2-hydroxyadipate is confirmed, specific kinetic parameters for this substrate are not yet available in the published literature.

| Enzyme | Substrate | CoA Donor | Km (mM) | Vmax (U/mg) |

| GctAB | (R)-2-Hydroxyadipate | Acetyl-CoA | Not Reported | Not Reported |

| (E)-Glutaconate | Acetyl-CoA | 0.14 | 120 | |

| (R)-2-Hydroxyglutarate | Acetyl-CoA | 0.45 | 110 |

Data for (E)-Glutaconate and (R)-2-Hydroxyglutarate are for the enzyme from Acidaminococcus fermentans.

Experimental Protocols

Heterologous Expression and Purification of (R)-2-Hydroxyglutarate Dehydrogenase (HgdH)

Experimental Workflow for HgdH Purification

Caption: Workflow for the expression and purification of recombinant HgdH.

Methodology:

-

Gene Synthesis and Cloning: The gene encoding (R)-2-hydroxyglutarate dehydrogenase from Acidaminococcus fermentans is codon-optimized for expression in E. coli and synthesized commercially. The gene is then cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for purification.

-

Expression: The resulting plasmid is transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 20°C.

-

Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (lysis buffer containing 20 mM imidazole) to remove non-specifically bound proteins. The His-tagged HgdH is then eluted with an elution buffer (lysis buffer containing 250 mM imidazole).

-

Buffer Exchange and Storage: The purified enzyme is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) to remove imidazole and stored at -80°C. Protein concentration is determined using a standard method, such as the Bradford assay, and purity is assessed by SDS-PAGE.

Enzymatic Assay for (R)-2-Hydroxyglutarate Dehydrogenase (HgdH) Activity

Methodology:

The activity of HgdH is determined spectrophotometrically by monitoring the oxidation of NADH to NAD+ at 340 nm (ε = 6220 M-1cm-1).

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM phosphate buffer, pH 8.0

-

0.25 mM NADH

-

Varying concentrations of 2-oxoadipate (for kinetic analysis)

-

-

Assay Procedure:

-

The reaction is initiated by the addition of a suitable amount of purified HgdH.

-

The decrease in absorbance at 340 nm is monitored for several minutes at 25°C.

-

The initial linear rate of the reaction is used to calculate the enzyme activity.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

-

Kinetic parameters (Km and kcat) are determined by fitting the initial rate data at varying substrate concentrations to the Michaelis-Menten equation.

-

Heterologous Expression and Purification of Glutaconate CoA-Transferase (GctAB)

Methodology:

The genes encoding the two subunits of glutaconate CoA-transferase (gctA and gctB) from Acidaminococcus fermentans can be co-expressed in E. coli.

-

Gene Synthesis and Cloning: The gctA and gctB genes are synthesized and cloned into a suitable co-expression vector system (e.g., a pETDuet vector) to ensure the simultaneous production of both subunits. A His6-tag can be added to one of the subunits for purification.

-

Expression and Purification: The expression and purification procedure follows a similar protocol to that described for HgdH, with adjustments to the growth and induction conditions as needed to optimize the co-expression of both subunits. Purification is achieved via Ni-NTA affinity chromatography.

Enzymatic Assay for Glutaconate CoA-Transferase (GctAB) Activity

Methodology:

A continuous spectrophotometric assay can be employed to measure the activity of GctAB. The formation of the CoA-thioester can be monitored directly, or the reaction can be coupled to a subsequent enzyme. A direct assay for the transfer of CoA from acetyl-CoA to 2-hydroxyadipate would involve monitoring the decrease in acetyl-CoA or the formation of this compound. A more practical approach is a coupled assay.

Coupled Spectrophotometric Assay:

This proposed assay couples the GctAB reaction with the subsequent dehydration of this compound by 2-hydroxyglutaryl-CoA dehydratase (HgdAB), which leads to the formation of a product with a distinct absorbance.

-

Reaction Mixture:

-

100 mM Tris-HCl buffer, pH 8.0

-

5 mM MgCl2

-

1 mM Dithiothreitol (DTT)

-

0.2 mM Acetyl-CoA

-

10 mM (R)-2-hydroxyadipate

-

Purified 2-hydroxyglutaryl-CoA dehydratase (HgdAB) and its activator (HgdC)

-

-

Assay Procedure:

-

The reaction is initiated by the addition of purified GctAB.

-

The formation of the enoyl-CoA product from the dehydration of this compound is monitored at a specific wavelength (e.g., around 260-280 nm).

-

The initial rate of the increase in absorbance is used to determine the enzyme activity.

-

Kinetic parameters can be determined by varying the concentration of 2-hydroxyadipate while keeping acetyl-CoA at a saturating concentration.

-

Conclusion and Future Outlook

The enzymatic synthesis of this compound in bacteria is a cornerstone of emerging bio-based routes to adipic acid. This guide has outlined the key enzymes, their known quantitative properties, and detailed methodologies for their production and characterization. While significant progress has been made in engineering the initial reductive step, further characterization of the CoA-transferase activity with 2-hydroxyadipate is warranted to fully optimize the pathway. Future research should focus on determining the kinetic parameters of GctAB for 2-hydroxyadipate and potentially engineering this enzyme for improved catalytic efficiency. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to advance the development of microbial cell factories for the sustainable production of valuable chemicals.

References

- 1. Production of Glutaconic Acid in a Recombinant Escherichia coli Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. deepdyve.com [deepdyve.com]

- 3. Glutaconate CoA-transferase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification of 2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans. An iron-sulfur protein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Involvement of 2-Hydroxyadipoyl-CoA in Fatty Acid Alpha-Oxidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of fatty acid alpha-oxidation, with a specific focus on the role of 2-hydroxyacyl-CoA intermediates, including the putative involvement of 2-hydroxyadipoyl-CoA. The document details the core biochemical pathways, presents relevant quantitative data, and provides detailed experimental protocols for the investigation of this metabolic process.

Core Concepts: The Established Fatty Acid Alpha-Oxidation Pathway

Fatty acid alpha-oxidation is a crucial metabolic pathway that occurs primarily in the peroxisomes.[1][2] Its main function is the degradation of fatty acids that cannot be processed by the more common beta-oxidation pathway due to a methyl group at the β-carbon, such as the branched-chain fatty acid phytanic acid.[1][3] The process involves the removal of a single carbon atom from the carboxyl end of the fatty acid.[1]

The key steps in the alpha-oxidation of phytanic acid are as follows:

-

Activation: Phytanic acid is activated to its coenzyme A (CoA) ester, phytanoyl-CoA, by an acyl-CoA synthetase. This reaction requires ATP and CoA.

-

Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH), a dioxygenase that requires Fe²⁺ and O₂ as co-substrates, to form 2-hydroxyphytanoyl-CoA.

-

Cleavage: The C1-C2 bond of 2-hydroxyphytanoyl-CoA is cleaved by the thiamine pyrophosphate (TPP)-dependent enzyme 2-hydroxyacyl-CoA lyase (HACL). This reaction yields formyl-CoA and a fatty aldehyde (pristanal) that is one carbon shorter than the original fatty acid.

-

Oxidation: Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.

-

Further Metabolism: Pristanic acid can then be activated to pristanoyl-CoA and undergo beta-oxidation.

Deficiencies in the alpha-oxidation pathway, most notably in the PHYH enzyme, lead to the accumulation of phytanic acid, resulting in a rare autosomal recessive neurological disorder known as Refsum disease.

The Putative Role of this compound in Dicarboxylic Acid Metabolism

While the alpha-oxidation of branched-chain fatty acids is well-established, the metabolism of dicarboxylic acids (DCAs) primarily proceeds through an initial ω-oxidation of monocarboxylic fatty acids, followed by peroxisomal β-oxidation. However, the existence of 2-hydroxyadipic acid, a six-carbon dicarboxylic acid with a hydroxyl group at the C2 position, has been documented in human metabolism, particularly in association with inborn errors of metabolism such as 2-ketoadipic aciduria. This suggests that pathways for its formation and degradation exist.

The direct involvement of this compound, the CoA ester of 2-hydroxyadipic acid, in a canonical alpha-oxidation pathway is not yet definitively established in mammals. However, several lines of evidence suggest a potential role:

-

Enzymatic Capability: A study on the bacterial enzyme 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum demonstrated that it can utilize (R)-2-hydroxyadipoyl-CoA as a substrate, converting it to 2-hexenedioyl-CoA. This indicates that this compound can be processed by enzymes analogous to those in fatty acid metabolism.

-

Substrate Specificity of HACL: While human HACL1 is known to act on long-chain 2-hydroxyacyl-CoAs, studies on an actinobacterial HACL have shown a substrate size restriction to shorter-chain (≤C5) 2-hydroxyacyl residues. This raises the possibility that other HACL isoforms or related enzymes with different substrate specificities might exist that can process C6-dicarboxylic acyl-CoAs like this compound.

-

Alternative Pathways: It is plausible that under certain physiological or pathological conditions, dicarboxylic acids like adipic acid could undergo alpha-oxidation as an alternative to or in conjunction with beta-oxidation. In such a scenario, adipoyl-CoA would be hydroxylated to form this compound, which would then be a substrate for a lyase, yielding glutaryl-CoA and formyl-CoA. Further research is required to elucidate this potential pathway.

Quantitative Data Presentation

Quantitative data on the kinetics of enzymes involved in alpha-oxidation and the in vivo concentrations of its intermediates are crucial for understanding the flux through this pathway and the effects of its dysregulation.

Table 1: Kinetic Parameters of a Bacterial 2-Hydroxyacyl-CoA Lyase

This table presents the kinetic parameters of a 2-hydroxyisobutyryl-CoA lyase from an actinobacterium, which acts on a short-chain 2-hydroxyacyl-CoA. While not specific to this compound, it provides an example of the catalytic efficiency of this enzyme class.

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

| 2-Hydroxyisobutyryl-CoA | ~120 | ~1.3 | ~11 |

| Data from a study on actinobacterial 2-hydroxyacyl-CoA lyase. |

Table 2: Metabolite Accumulation in Hacl1 Deficient Mice

This table shows the fold-change in the levels of phytanic acid and its 2-hydroxy derivative in the liver of mice lacking the HACL1 enzyme compared to wild-type mice, demonstrating the in vivo consequence of a defect in the alpha-oxidation pathway.

| Metabolite | Fold Change in Hacl1⁻/⁻ Liver vs. Wild-Type |

| Phytanic Acid | ~2.4-fold increase |

| 2-Hydroxyphytanic Acid | ~55-fold increase |

| Data from a proteomic and lipidomic analysis of Hacl1 deficient mice. |

Experimental Protocols

Detailed methodologies are essential for the accurate study of fatty acid alpha-oxidation. Below are protocols for key experiments in this field.

4.1 Protocol for the Isolation of Peroxisomes from Rat Liver

This protocol describes the isolation of peroxisomes using differential and density gradient centrifugation, which is a foundational technique for studying peroxisomal metabolism in vitro.

-

Homogenization:

-

Perfuse the rat liver with a cold buffer (e.g., 0.25 M sucrose, 1 mM EDTA, pH 7.4) to remove blood.

-

Mince the liver and homogenize in the same buffer using a Potter-Elvehjem homogenizer.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 3,000 x g for 10 minutes) to pellet mitochondria.

-

Collect the resulting supernatant and centrifuge at a high speed (e.g., 25,000 x g for 20 minutes) to obtain a pellet enriched in peroxisomes and lysosomes (the light mitochondrial fraction).

-

-

Density Gradient Centrifugation:

-

Resuspend the light mitochondrial fraction pellet in a small volume of the homogenization buffer.

-

Layer the suspension on top of a discontinuous density gradient (e.g., Nycodenz or Percoll gradient).

-

Centrifuge at high speed (e.g., 60,000 x g for 60 minutes) in an ultracentrifuge.

-

Peroxisomes will band at a specific density, allowing for their separation from mitochondria and lysosomes.

-

Carefully collect the peroxisome-enriched fraction.

-

-

Purity Assessment:

-

Assess the purity of the isolated peroxisomes by measuring the activity of marker enzymes, such as catalase for peroxisomes, cytochrome c oxidase for mitochondria, and acid phosphatase for lysosomes.

-

4.2 Protocol for 2-Hydroxyacyl-CoA Lyase (HACL) Activity Assay

This assay measures the activity of HACL by quantifying the production of [¹⁴C]formate from a radiolabeled 2-hydroxyacyl-CoA substrate.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing MgCl₂ (e.g., 0.8 mM), thiamine pyrophosphate (TPP) (e.g., 20 µM), and bovine serum albumin (BSA) (e.g., 6.6 µM).

-

The substrate is a ¹⁴C-labeled 2-hydroxyacyl-CoA (e.g., 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA) at a final concentration of approximately 40 µM.

-

-

Enzyme Reaction:

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding the enzyme source (e.g., isolated peroxisomes or purified HACL).

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Reaction Termination and Formate Measurement:

-

Terminate the reaction by adding a strong acid (e.g., perchloric acid).

-

The [¹⁴C]formyl-CoA produced is hydrolyzed to [¹⁴C]formate under acidic conditions.

-

The [¹⁴C]formate can be converted to ¹⁴CO₂ by formate dehydrogenase, and the radioactivity of the trapped ¹⁴CO₂ is measured using a scintillation counter.

-

4.3 Protocol for LC-MS/MS Quantification of Acyl-CoAs

This protocol outlines a general method for the sensitive and specific quantification of acyl-CoA species, including potential intermediates like this compound, from biological samples.

-

Sample Extraction:

-

Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., a mixture of acetonitrile, isopropanol, and methanol).

-

Include an internal standard, such as a stable isotope-labeled acyl-CoA, for accurate quantification.

-

Centrifuge to pellet proteins and other debris.

-

Collect the supernatant containing the acyl-CoAs.

-

-

Solid-Phase Extraction (SPE) (Optional but Recommended):

-

Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs from the extract.

-

Wash the cartridge to remove interfering substances.

-

Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., an aqueous solution with an ion-pairing agent and an organic solvent like acetonitrile).

-

Mass Spectrometry (MS/MS):

-

Use electrospray ionization (ESI) in positive mode.

-

Perform multiple reaction monitoring (MRM) for targeted quantification. This involves selecting the precursor ion of the specific acyl-CoA and a characteristic fragment ion. For many acyl-CoAs, a neutral loss of 507 Da (the phosphoadenosine diphosphate moiety) is a common fragmentation pattern.

-

Develop a standard curve using known concentrations of the acyl-CoA of interest to enable absolute quantification.

-

-

Conclusion

The alpha-oxidation pathway is a critical component of fatty acid metabolism, particularly for substrates that are resistant to beta-oxidation. The central role of 2-hydroxyacyl-CoA intermediates and the cleaving enzyme 2-hydroxyacyl-CoA lyase is well-established. While the direct and prominent involvement of this compound in the canonical alpha-oxidation of branched-chain fatty acids is not strongly supported by current literature, its presence in human metabolism and the enzymatic capability of related enzymes to process it suggest a potential role, most likely in the less-characterized metabolism of dicarboxylic acids. Further research, utilizing the advanced experimental protocols detailed in this guide, is necessary to fully elucidate the specific pathways and physiological significance of this compound in cellular metabolism. This knowledge will be invaluable for understanding related metabolic disorders and for the development of novel therapeutic strategies.

References

The Quest for Novel Biocatalysts: Identifying and Characterizing Enzymes for 2-Hydroxyadipoyl-CoA Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The metabolism of 2-hydroxyadipoyl-CoA is a critical step in engineered biosynthetic pathways for the production of adipic acid, a platform chemical with widespread industrial applications. The identification and characterization of novel enzymes capable of efficiently metabolizing this intermediate are paramount for optimizing these pathways. This technical guide provides a comprehensive overview of the current knowledge on enzymes that metabolize this compound, detailed experimental protocols for their identification and characterization, and strategies for the discovery of new biocatalysts.

Known Enzymes Metabolizing this compound

Research has identified a key enzyme from the bacterium Clostridium symbiosum that demonstrates activity towards (R)-2-hydroxyadipoyl-CoA.

2-Hydroxyglutaryl-CoA Dehydratase from Clostridium symbiosum

This enzyme, a key component in the glutamate fermentation pathway, has been shown to possess substrate promiscuity and can effectively catalyze the dehydration of (R)-2-hydroxyadipoyl-CoA to 2-hexenedioyl-CoA[1][2][3][4]. This discovery has paved the way for the development of bio-based production routes for adipic acid[1].

Table 1: Substrate Specificity of 2-Hydroxyglutaryl-CoA Dehydratase from Clostridium symbiosum

| Substrate | Activity |

| (R)-2-Hydroxyglutaryl-CoA | Native Substrate |

| (R)-2-Hydroxyadipoyl-CoA | Alternative Substrate |

| Oxalocrotonyl-CoA | Alternative Substrate |

| Muconyl-CoA | Alternative Substrate |

| Butynedioyl-CoA | Alternative Substrate |

| 3-Methylglutaconyl-CoA | No Activity |

Source:

Experimental Protocols

The identification and characterization of novel enzymes that metabolize this compound require robust experimental protocols. Below are detailed methodologies for key experiments.

Synthesis of this compound

The substrate, this compound, is not commercially available and must be synthesized. A common method involves the use of a CoA-transferase.

Protocol: Enzymatic Synthesis of (R)-2-Hydroxyadipoyl-CoA

-

Reaction Mixture: Prepare a reaction mixture containing:

-

(R)-2-Hydroxyadipate

-

Acetyl-CoA

-

Glutaconate CoA-transferase from Acidaminococcus fermentans

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

Monitoring: Monitor the reaction progress by following the disappearance of acetyl-CoA or the formation of this compound using High-Performance Liquid Chromatography (HPLC).

-

Purification: Purify the synthesized (R)-2-hydroxyadipoyl-CoA using chromatographic techniques such as solid-phase extraction or HPLC.

-

Verification: Confirm the identity and purity of the product using mass spectrometry.

Enzyme Assay for this compound Metabolism

A spectrophotometric assay is commonly used to measure the activity of enzymes that metabolize this compound by monitoring the change in absorbance of a coupled reaction.

Protocol: Spectrophotometric Assay for this compound Dehydratase Activity

-

Reaction Principle: The dehydration of this compound produces 2-hexenedioyl-CoA, which has a characteristic absorbance at a specific wavelength (e.g., 260-280 nm). The increase in absorbance is directly proportional to the enzyme activity.

-

Reaction Mixture: Prepare a cuvette with a reaction mixture containing:

-

(R)-2-Hydroxyadipoyl-CoA (substrate)

-

Purified enzyme or cell-free extract

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

For dehydratases from anaerobic bacteria, the assay must be performed under strict anaerobic conditions and may require an activator system (e.g., ATP, MgCl₂, and a strong reducing agent like Ti(III)citrate).

-

-

Measurement: Initiate the reaction by adding the enzyme and monitor the change in absorbance over time using a spectrophotometer.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Purification of Novel Enzymes

The purification of a novel enzyme is essential for its detailed characterization. A multi-step chromatographic approach is generally employed.

Protocol: Purification of a His-tagged Recombinant Enzyme

-

Gene Cloning and Expression: Clone the gene encoding the putative enzyme into an expression vector with a purification tag (e.g., polyhistidine-tag) and express the protein in a suitable host such as Escherichia coli.

-

Cell Lysis: Harvest the cells and lyse them using methods such as sonication or high-pressure homogenization in a suitable buffer.

-

Clarification: Centrifuge the cell lysate to remove cell debris and obtain a clear cell-free extract.

-

Affinity Chromatography: Load the cell-free extract onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged protein will bind to the column.

-

Washing: Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elution: Elute the target protein from the column using a buffer with a high concentration of imidazole.

-

Further Purification (Optional): If further purification is required, use additional chromatographic steps such as ion-exchange chromatography or size-exclusion chromatography.

-

Purity Analysis: Assess the purity of the enzyme at each step using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Strategies for Discovering Novel Enzymes

The identification of novel enzymes for this compound metabolism can be approached through several strategies, from traditional screening to modern bioinformatics and metagenomics approaches.

Bioinformatics and Genome Mining

The vast amount of publicly available genomic and metagenomic data is a rich resource for discovering novel enzymes.

Workflow: In Silico Discovery of Novel 2-Hydroxyacyl-CoA Metabolizing Enzymes

-

Sequence Homology Search: Use the amino acid sequence of a known 2-hydroxyacyl-CoA metabolizing enzyme (e.g., 2-hydroxyglutaryl-CoA dehydratase from C. symbiosum) as a query to search protein databases (e.g., NCBI, UniProt) using tools like BLAST or PSI-BLAST.

-

Identification of Conserved Motifs: Analyze the retrieved sequences to identify conserved domains and active site residues characteristic of the enzyme family.

-

Phylogenetic Analysis: Construct a phylogenetic tree to understand the evolutionary relationships between the identified candidate enzymes.

-

Genomic Context Analysis: Analyze the genomic neighborhood of the candidate genes. Genes involved in the same metabolic pathway are often clustered together in bacterial genomes.

-

Structural Modeling: If a crystal structure of a homologous enzyme is available, build a 3D model of the candidate enzyme to predict its substrate-binding pocket and active site.

-

Gene Synthesis and Heterologous Expression: Synthesize the genes encoding the most promising candidates and express them in a suitable host for experimental characterization.

Metagenomic Screening

Metagenomics allows for the exploration of the genetic potential of uncultured microorganisms from diverse environments, which can be a source of novel biocatalysts.

Workflow: Function-Based Metagenomic Screening

-

Metagenomic DNA Extraction: Extract high-molecular-weight DNA from an environmental sample (e.g., soil, sediment).

-

Metagenomic Library Construction: Clone the extracted DNA into a suitable expression vector (e.g., fosmid, cosmid) and transform a host organism (e.g., E. coli).

-

Function-Based Screening: Plate the library on a medium containing a substrate that can be converted into a detectable product by the desired enzyme. For example, a screen could be designed where the metabolism of a 2-hydroxyacyl-CoA analog leads to a color change or cell growth.

-

Hit Identification and Characterization: Isolate and sequence the DNA from the positive clones to identify the gene responsible for the observed activity. Characterize the encoded enzyme using the protocols described above.

Visualizations

Metabolic Pathway

Caption: Proposed biosynthetic pathway for adipic acid via this compound.

Experimental Workflow for Novel Enzyme Discovery

Caption: A typical workflow for the discovery and characterization of novel enzymes.

This guide provides a foundational framework for researchers entering the field of novel enzyme discovery for this compound metabolism. By combining bioinformatics-driven approaches with robust experimental validation, the scientific community can accelerate the development of efficient biocatalytic processes for the sustainable production of valuable chemicals.

References

- 1. Substrate specificity of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum: toward a bio-based production of adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Substrate specificity of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum: toward a bio-based production of adipic acid. | Semantic Scholar [semanticscholar.org]

Structural Characterization of 2-Hydroxyadipoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyadipoyl-CoA is a pivotal intermediate in engineered metabolic pathways for the sustainable production of adipic acid, a key monomer in the synthesis of nylon. A thorough understanding of its structural characteristics is essential for optimizing enzymatic conversions and developing robust biocatalytic processes. This technical guide provides a comprehensive overview of the structural characterization of this compound, including its chemical identity, methods for its synthesis and purification, and analytical techniques for its structural elucidation. Detailed experimental protocols and data presentation are included to facilitate research and development in this area.

Chemical and Physical Properties

This compound is a hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the 1-carboxy group of 2-hydroxyadipic acid[1]. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C27H44N7O20P3S | ChEBI[1] |

| Average Mass | 911.66072 Da | ChEBI[1] |

| Monoisotopic Mass | 911.15747 Da | ChEBI[1] |

| InChIKey | DZNDBGBQXVQBCM-XMWLYHNJSA-N | ChEBI[1] |

| SMILES | CC(C)(COP(O)(=O)OP(O)(=O)OC[C@H]1O--INVALID-LINK--[C@@H]1OP(O)(O)=O">C@Hn1cnc2c(N)ncnc12)--INVALID-LINK--C(=O)NCCC(=O)NCCSC(=O)C(O)CCCC(O)=O | ChEBI |

Biosynthesis and Enzymatic Context

This compound is a key intermediate in the fermentative pathway of some anaerobic bacteria and in engineered pathways for adipic acid production. Its formation and conversion are central to the overall efficiency of these biological systems.

The primary enzymatic reactions involving this compound are:

-

Synthesis: It is synthesized from (R)-2-hydroxyadipate and a suitable CoA donor, a reaction catalyzed by a CoA-transferase, such as glutaconate CoA-transferase.

-

Dehydration: (R)-2-hydroxyadipoyl-CoA is subsequently dehydrated to 2-hexenedioyl-CoA by the enzyme (R)-2-hydroxyglutaryl-CoA dehydratase. This enzyme is a two-component system that is notably oxygen-sensitive.

The following diagram illustrates the central role of this compound in the bio-based production of adipic acid.

Biosynthetic pathway leading to adipic acid, highlighting this compound.

Experimental Protocols

Enzymatic Synthesis and Purification of this compound

The synthesis of this compound is typically achieved enzymatically to ensure the correct stereochemistry. The following protocol is a generalized procedure based on methods used for similar acyl-CoA compounds.

Materials:

-

(R)-2-hydroxyadipic acid

-

Coenzyme A (lithium salt)

-

Glutaconate CoA-transferase (or another suitable CoA-transferase)

-

ATP

-

MgCl₂

-

Tris-HCl buffer (pH 8.0)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a C18 column

Procedure:

-

Reaction Setup: In a reaction vessel, combine Tris-HCl buffer, (R)-2-hydroxyadipic acid, Coenzyme A, ATP, and MgCl₂.

-

Enzyme Addition: Initiate the reaction by adding a purified preparation of glutaconate CoA-transferase.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for several hours. Monitor the reaction progress by HPLC.

-

Reaction Quenching: Stop the reaction by adding a strong acid, such as perchloric acid, to precipitate the enzyme.

-

Purification:

-

Centrifuge the mixture to remove the precipitated protein.

-

Neutralize the supernatant.

-

Apply the supernatant to a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with water to remove salts and unreacted hydrophilic components.

-

Elute the this compound with an appropriate concentration of methanol or acetonitrile.

-

-

HPLC Purification: For higher purity, subject the eluted fraction to preparative reverse-phase HPLC.

-

Lyophilization: Lyophilize the purified fractions to obtain this compound as a stable powder.

The workflow for synthesis and purification is depicted below.

Workflow for the synthesis and purification of this compound.

Mass Spectrometry Analysis

Mass spectrometry is a crucial tool for confirming the identity and purity of synthesized this compound.

Instrumentation:

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

-

Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurements.

Procedure:

-

Sample Preparation: Dissolve the purified this compound in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI). For MALDI, co-crystallize the sample with a suitable matrix.

-

Data Acquisition: Acquire mass spectra in positive or negative ion mode. The expected molecular ion [M+H]⁺ or [M-H]⁻ should be observed.

-

Tandem MS (MS/MS): To confirm the structure, perform fragmentation analysis. The fragmentation pattern of the CoA moiety is well-characterized and can be used to verify the identity of the acyl group.

| Ion Type | Expected m/z |

| [M+H]⁺ | 912.1653 |

| [M-H]⁻ | 910.1519 |

| [M+Na]⁺ | 934.1472 |

NMR Spectroscopy

Instrumentation:

-

High-field NMR spectrometer (e.g., 600 MHz or higher).

-

Cryoprobe for enhanced sensitivity.

Sample Preparation:

-

Dissolve lyophilized this compound in D₂O.

-

Add a known concentration of an internal standard (e.g., TSP) for chemical shift referencing and quantification.

Experiments:

-

1D ¹H NMR: To identify characteristic proton signals of the adipoyl and CoA moieties.

-

2D COSY (Correlation Spectroscopy): To establish proton-proton correlations within the spin systems of the adipoyl and CoA moieties.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in the assignment of the ¹³C spectrum.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for confirming the connectivity between the adipoyl group and the CoA thioester.

The logical relationship between these NMR experiments for structural elucidation is shown below.

References

Investigating the Stereochemistry of 2-Hydroxyadipoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemistry of acyl-coenzyme A (CoA) thioesters is crucial for their role in metabolism and cellular signaling. 2-Hydroxyadipoyl-CoA, an intermediate in the degradation pathways of lysine and tryptophan, possesses a chiral center at the second carbon, giving rise to (R)- and (S)-enantiomers. The specific stereoisomer involved in enzymatic reactions is critical for pathway flux and can have significant implications for the pathophysiology of metabolic disorders. This technical guide provides an in-depth overview of the stereochemistry of this compound, including its metabolic context, enzymatic transformations, and methods for its stereospecific synthesis and analysis. Detailed experimental protocols and data presentation are included to facilitate further research in this area.

Metabolic and Clinical Significance

2-Hydroxyadipic acid, the precursor to this compound, is formed by the reduction of 2-ketoadipic acid, an intermediate in the metabolic pathways of L-lysine, hydroxy-L-lysine, and L-tryptophan.[1] Inborn errors of metabolism, such as 2-ketoadipic acidemia, result from a deficiency of 2-ketoadipic dehydrogenase, leading to the accumulation and excretion of 2-ketoadipic acid, 2-aminoadipic acid, and 2-hydroxyadipic acid.[1][2][3] While this condition is often considered to have benign phenotypic effects, the chronically high levels of these organic acids can act as metabotoxins.[2] Understanding the stereochemistry of this compound is essential for elucidating the precise metabolic consequences of its accumulation.

The conversion of 2-hydroxyadipic acid to its CoA thioester is a prerequisite for its further metabolism. The subsequent enzymatic reactions are often highly stereospecific, dictating which enantiomer is processed.

Enzymology of this compound

The biological activity of this compound is intrinsically linked to its stereochemistry, with enzymes typically exhibiting a high degree of selectivity for one enantiomer over the other.

(R)-2-Hydroxyglutaryl-CoA Dehydratase

Research on the bacterium Clostridium symbiosum has shown that its (R)-2-hydroxyglutaryl-CoA dehydratase can utilize (R)-2-hydroxyadipoyl-CoA as a substrate. This enzyme catalyzes the reversible dehydration of (R)-2-hydroxyacyl-CoAs to their corresponding 2-enoyl-CoAs. This finding provides strong evidence for the biological relevance of the (R)-enantiomer of this compound, at least in this organism.

Fatty Acid 2-Hydroxylase (FA2H)

In mammals, fatty acid 2-hydroxylase (FA2H) is responsible for the synthesis of 2-hydroxy fatty acids, which are components of sphingolipids. Studies have demonstrated that FA2H is stereospecific, producing the (R)-enantiomers of 2-hydroxy fatty acids. While FA2H may not directly act on adipic acid, its stereospecificity provides a precedent for the enzymatic production of (R)-2-hydroxyacyl compounds in mammalian systems.

Table 1: Enzymes with Known or Potential Stereospecificity for this compound

| Enzyme | Organism | Substrate/Product Stereochemistry | Function |

| (R)-2-Hydroxyglutaryl-CoA Dehydratase | Clostridium symbiosum | Acts on (R)-2-hydroxyadipoyl-CoA | Dehydration to 2-hexenedioyl-CoA |

| Fatty Acid 2-Hydroxylase (FA2H) | Mammals | Produces (R)-2-hydroxy fatty acids | Synthesis of 2-hydroxy sphingolipids |

| 2-Ketoadipate Reductase (presumed) | Mammals | Unknown | Reduction of 2-ketoadipate to 2-hydroxyadipate |

Methodologies for Synthesis and Analysis

Investigating the stereochemistry of this compound requires methods for the synthesis of stereochemically pure standards and for the chiral separation and analysis of these enantiomers.

Stereospecific Synthesis of this compound

The synthesis of (R)- and (S)-2-hydroxyadipoyl-CoA can be approached through chemo-enzymatic methods, which offer high stereoselectivity. General protocols for the synthesis of various acyl-CoA thioesters can be adapted for this purpose.

Experimental Protocol: Chemo-Enzymatic Synthesis of this compound

This protocol is a proposed method based on established procedures for other acyl-CoAs.

Part 1: Synthesis of 2-Hydroxyadipic Acid Enantiomers (if not commercially available)

-

Asymmetric Reduction: Start with 2-ketoadipic acid. Use a chiral reducing agent (e.g., a borane with a chiral ligand like (R)- or (S)-2-methyl-CBS-oxazaborolidine) to stereoselectively reduce the ketone to the corresponding (R)- or (S)-2-hydroxyadipic acid.

-

Purification: Purify the resulting 2-hydroxyadipic acid enantiomer by recrystallization or chromatography.

Part 2: Activation and CoA Thioesterification

-

Activation: Dissolve the purified 2-hydroxyadipic acid enantiomer in an anhydrous solvent (e.g., tetrahydrofuran). Activate the carboxylic acid group using a coupling reagent like 1,1'-carbonyldiimidazole (CDI). This forms a reactive acyl-imidazole intermediate.

-

Thioesterification: Prepare a solution of Coenzyme A (free acid) in a buffered aqueous solution (e.g., sodium bicarbonate). Add the activated 2-hydroxyadipoyl-imidazole to the CoA solution. The reaction proceeds via nucleophilic attack of the thiol group of CoA on the activated carboxyl group.

-

Purification: Purify the resulting this compound by solid-phase extraction or preparative HPLC.

Chiral Separation and Analysis

The separation and quantification of the enantiomers of this compound are critical for determining their relative abundance in biological systems and for assessing the stereoselectivity of enzymes.

Table 2: Comparison of Analytical Techniques for Chiral Separation of 2-Hydroxy Acids

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Separation on a chiral stationary phase (e.g., polysaccharide-based) that forms transient diastereomeric complexes with the enantiomers. | Direct separation without derivatization; high resolution. | Expensive columns; method development can be time-consuming. |

| GC-MS after Chiral Derivatization | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral GC column. | High sensitivity and specificity of MS detection; well-established technique. | Indirect method; requires a derivatization step which can introduce errors. |

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

This is a proposed method based on protocols for similar hydroxy fatty acids.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

-

Chiral Stationary Phase: A Chiralpak AD-RH column or similar polysaccharide-based chiral column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will need to be optimized.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase.

-

Chromatography: Inject the sample onto the column and elute with the optimized mobile phase. Monitor the elution of the enantiomers by UV absorbance at approximately 260 nm (for the adenine moiety of CoA).

-

Quantification: Determine the amount of each enantiomer by integrating the peak areas.

Experimental Protocol: GC-MS Analysis of 2-Hydroxyadipic Acid Enantiomers

This protocol is adapted from methods for other 2-hydroxy acids and can be used to analyze the precursor acid.

-

Sample Preparation: Extract organic acids from the biological sample (e.g., urine or plasma).

-

Chiral Derivatization: React the extracted acids with a chiral alcohol (e.g., L-menthol) in the presence of an acid catalyst to form diastereomeric esters. Further derivatize any remaining polar groups by silylation (e.g., with BSTFA).

-

GC-MS Analysis:

-

Gas Chromatograph: Use a standard non-polar capillary column (e.g., DB-5).

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan for characteristic fragment ions of the derivatized 2-hydroxyadipate.

-

-

Data Analysis: The diastereomers will have different retention times, allowing for their separation and quantification.

Visualizations

Metabolic Pathway

References

An In-depth Technical Guide on the Evolutionary Conservation of 2-Hydroxyadipoyl-CoA Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The metabolic pathways involving 2-hydroxyadipoyl-CoA are emerging as significant routes in both natural and synthetic biology, primarily linked to the degradation of L-lysine and the biotechnological production of adipic acid. This guide provides a comprehensive technical overview of the evolutionary conservation of these pathways, detailing the key enzymatic steps, their phylogenetic distribution, and the experimental methodologies used for their characterization. While the complete pathway is not universally conserved, its constituent enzymatic activities are found across all three domains of life—Bacteria, Archaea, and Eukarya—often as parts of related metabolic processes such as amino acid metabolism and fatty acid oxidation. This guide synthesizes current knowledge to provide a framework for understanding the evolution and potential applications of this compound metabolism.

Introduction to this compound Pathways

This compound is a key intermediate in the metabolic conversion of L-lysine to adipic acid, a commercially important dicarboxylic acid used in the production of nylon. The pathway typically proceeds from L-lysine via 2-oxoadipate and 2-hydroxyadipate. The subsequent activation to this compound and its dehydration are critical steps that show interesting evolutionary connections to other metabolic pathways. Understanding the conservation of these enzymatic steps is crucial for pathway engineering and discovering novel biocatalysts.

Core Metabolic Pathways

The formation and conversion of this compound are primarily associated with engineered pathways for adipic acid production, building upon existing metabolic routes for L-lysine degradation.

Formation of 2-Hydroxyadipate from L-Lysine

The initial steps leading to 2-hydroxyadipate are rooted in the α-aminoadipate (AAA) pathway of lysine metabolism. This pathway is found in fungi and some bacteria, such as Thermus thermophilus[1].

-

L-Lysine to 2-Oxoadipate: L-lysine is converted to 2-oxoadipate through a series of enzymatic reactions. In many organisms, this involves transamination and oxidative decarboxylation steps.

-

2-Oxoadipate to 2-Hydroxyadipate: 2-oxoadipate is then reduced to (R)-2-hydroxyadipate. This reaction can be catalyzed by enzymes like (R)-2-hydroxyglutarate dehydrogenase from Acidaminococcus fermentans[2].

Conversion of 2-Hydroxyadipate to Downstream Products

The conversion of 2-hydroxyadipate involves its activation to a CoA thioester and subsequent dehydration.

-

Activation to this compound: 2-hydroxyadipate is activated to this compound. This is typically achieved by a CoA transferase, such as glutaconate CoA-transferase from Acidaminococcus fermentans, which can utilize acetyl-CoA as the CoA donor[3][4].

-

Dehydration of this compound: this compound is dehydrated to 2-hexenedioyl-CoA. This reaction is catalyzed by a 2-hydroxyacyl-CoA dehydratase. Notably, the 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum has been shown to act on this compound[5].

The following diagram illustrates the core pathway from L-lysine to 2-hexenedioyl-CoA.

Evolutionary Conservation and Phylogenetic Distribution

The enzymes involved in the this compound pathway exhibit a varied and fascinating evolutionary history. Their functions are often embedded within broader metabolic contexts, such as amino acid metabolism and fatty acid oxidation.

Lysine Degradation Pathways

Lysine can be degraded via several routes across different organisms. The α-aminoadipate pathway is prominent in fungi and has been identified in some bacteria. In many bacteria, lysine degradation proceeds through different intermediates, such as cadaverine and glutarate. The presence of enzymes capable of producing 2-oxoadipate, the precursor to 2-hydroxyadipate, is a key determinant for the potential of this pathway. Comparative genomics reveals that genes for lysine degradation are often found in clusters, which can be regulated by mechanisms such as lysine-sensing riboswitches in bacteria.

In archaea, lysine biosynthesis and degradation pathways are diverse. Some haloarchaea utilize the diaminopimelate (DAP) pathway for lysine synthesis, similar to bacteria, while hyperthermophilic archaea can employ a variant of the AAA pathway. The capacity for 2-oxoadipate formation from lysine in archaea suggests that the upstream portion of the this compound pathway may be present.

2-Hydroxyacyl-CoA Dehydratase Family

The dehydration of this compound is catalyzed by members of the 2-hydroxyacyl-CoA dehydratase family. These are typically iron-sulfur cluster-containing radical enzymes that require an ATP-dependent activation step. These enzymes are found in anaerobic bacteria, particularly in fermenting organisms like Clostridium and Acidaminococcus species, where they participate in amino acid fermentation. The 2-hydroxyglutaryl-CoA dehydratase, which has been shown to have activity on this compound, is a key example. The phylogenetic distribution of these dehydratases suggests an ancient origin, likely evolving to support anaerobic metabolism.

Glutaconate CoA-Transferase and Relationship to Fatty Acid Oxidation

Glutaconate CoA-transferase is a member of the CoA-transferase family of enzymes, which are widespread in all domains of life. These enzymes play crucial roles in the activation and interconversion of various acyl-CoA thioesters. The degradation of dicarboxylic acids, such as adipic acid, often proceeds via a modified β-oxidation pathway in some bacteria. This suggests an evolutionary link between the metabolism of dicarboxylic acids and fatty acid oxidation. It is plausible that enzymes from fatty acid β-oxidation pathways were recruited and adapted for the metabolism of dicarboxylic acid-CoA thioesters like this compound. In archaea, a combination of bacterial-type β-oxidation enzymes and archaeal acetyl-CoA C-acetyltransferase paralogs has been proposed for fatty acid metabolism, indicating a mosaic evolution of these pathways.

The following diagram illustrates the evolutionary relationship of the this compound pathway with other core metabolic pathways.

Quantitative Data

Quantitative kinetic data for the enzymes of the this compound pathway are crucial for understanding its efficiency and for metabolic modeling. While specific data for this compound as a substrate is limited, data from related substrates can provide valuable insights.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| (R)-2-Hydroxyglutarate Dehydrogenase | Acidaminococcus fermentans | 2-Oxoadipate | ~0.62 (as inhibitor Ki) | N/A | N/A | |

| Glutaconate CoA-Transferase | Acidaminococcus fermentans | (E)-Glutaconate | 0.1 | 120 | 1.2 x 106 | |

| Glutaconate CoA-Transferase | Acidaminococcus fermentans | Acetyl-CoA | 0.05 | 12 | 2.4 x 105 | |

| 2-Hydroxyglutaryl-CoA Dehydratase | Clostridium symbiosum | (R)-2-Hydroxyglutaryl-CoA | N/A | N/A | N/A | |

| 2-Hydroxyglutaryl-CoA Dehydratase | Clostridium symbiosum | (R)-2-Hydroxyadipoyl-CoA | N/A | N/A | N/A |

N/A: Data not available in the reviewed literature. The activity of 2-hydroxyglutaryl-CoA dehydratase on this compound has been demonstrated, but kinetic parameters have not been published.

Experimental Protocols

Detailed experimental protocols are essential for the study and engineering of the this compound pathway. The following are representative protocols for key enzymatic assays and analytical methods, based on established procedures for related enzymes and molecules.

Assay for 2-Hydroxyacyl-CoA Dehydratase Activity

This protocol is adapted from methods used for 2-hydroxyglutaryl-CoA dehydratase.

Objective: To measure the dehydration of this compound to 2-hexenedioyl-CoA.

Materials:

-

Purified 2-hydroxyglutaryl-CoA dehydratase and its activator protein

-

(R)-2-Hydroxyadipoyl-CoA (substrate)

-

ATP, MgCl2

-

Dithionite (reducing agent)

-

Anaerobic cuvettes and spectrophotometer

-

Buffer: 100 mM potassium phosphate, pH 7.0

Procedure:

-

Prepare all solutions under strictly anaerobic conditions.

-

In an anaerobic cuvette, prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer, pH 7.0

-

2 mM MgCl2

-

2 mM ATP

-

1 mM dithionite

-

Activator protein (e.g., 10 µg)

-

2-hydroxyglutaryl-CoA dehydratase (e.g., 20 µg)

-

-

Incubate the mixture for 10 minutes at 37°C to activate the dehydratase.

-

Initiate the reaction by adding this compound to a final concentration of 0.1-1.0 mM.

-

Monitor the formation of the enoyl-CoA product (2-hexenedioyl-CoA) by measuring the increase in absorbance at approximately 263 nm.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the product.

Assay for Glutaconate CoA-Transferase Activity

This protocol is based on the established assay for glutaconate CoA-transferase from Acidaminococcus fermentans.

Objective: To measure the transfer of CoA from a donor (e.g., acetyl-CoA) to 2-hydroxyadipate.

Materials:

-

Purified glutaconate CoA-transferase

-

2-Hydroxyadipate (acceptor substrate)

-

Acetyl-CoA (CoA donor)

-

Coupling enzyme: e.g., citrate synthase (if monitoring acetyl-CoA consumption)

-

Oxaloacetate (for coupling reaction)

-

DTNB (Ellman's reagent) for measuring free CoA

-

Spectrophotometer

-

Buffer: 100 mM potassium phosphate, pH 7.0

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

100 mM potassium phosphate buffer, pH 7.0

-

10 mM 2-hydroxyadipate

-

0.5 mM acetyl-CoA

-

-

Initiate the reaction by adding purified glutaconate CoA-transferase (e.g., 5 µg).

-

Monitor the reaction by either:

-

Coupled enzyme assay: Include citrate synthase and oxaloacetate in the reaction mixture and monitor the decrease in absorbance at 232 nm due to the cleavage of the thioester bond of acetyl-CoA.

-

DTNB assay: At different time points, take aliquots of the reaction and stop the reaction. Measure the amount of free CoA produced using DTNB, which reacts with the thiol group to produce a colored product measured at 412 nm.

-

-

Calculate the enzyme activity based on the rate of change in absorbance.

Quantification of this compound by LC-MS/MS

This protocol is a general method for the quantification of acyl-CoA species, adaptable for this compound.

Objective: To quantify the concentration of this compound in biological samples.

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

Internal standard (e.g., a stable isotope-labeled version of this compound or an odd-chain acyl-CoA)

-

Extraction solvent (e.g., acetonitrile/methanol/water mixture)

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Extraction:

-

Homogenize the biological sample in ice-cold extraction solvent containing the internal standard.

-

Centrifuge to pellet cell debris and proteins.

-

Collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample onto the LC-MS/MS system.

-

Separate the acyl-CoAs using a gradient elution on the C18 column.

-

Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will be the [M+H]+ of this compound, and a characteristic fragment ion will be monitored as the product ion.

-

-

Quantification:

-

Construct a standard curve using known concentrations of a this compound standard.

-

Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.

-

The following diagram outlines the experimental workflow for characterizing the this compound pathway.

Conclusion and Future Directions

The study of this compound pathways reveals a fascinating interplay between conserved enzymatic modules and evolutionary adaptation. While a complete, dedicated pathway appears to be rare in nature, the key enzymatic activities are present across diverse life forms, often as part of fundamental metabolic processes like amino acid catabolism and fatty acid metabolism. This modularity provides a rich toolkit for synthetic biologists aiming to engineer novel pathways for the production of valuable chemicals like adipic acid.

Future research should focus on:

-

Discovering Novel Enzymes: Broader genomic and metagenomic screening can uncover novel enzymes with higher specificity and efficiency for the substrates of the this compound pathway.

-

Characterizing Archaeal Pathways: The role of this compound metabolism in Archaea remains largely unexplored and could reveal novel biochemistry.

-

Detailed Kinetic Analysis: Obtaining comprehensive kinetic data for all enzymes in the pathway with their specific substrates is essential for accurate metabolic modeling and rational engineering.

-